ethyl 2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
ETHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, a hexahydrocinnolinone moiety, and an ethyl ester group
Preparation Methods
The synthesis of ETHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the hexahydrocinnolinone intermediate, followed by the formation of the thiazole ring through cyclization reactions. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the hexahydrocinnolinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Scientific Research Applications
ETHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and hexahydrocinnolinone-based molecules. Compared to these, ETHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combined structural features, which confer distinct biological activities and chemical reactivity. Examples of similar compounds include:
Thiazole-4-carboxylate derivatives: Known for their antimicrobial properties.
Hexahydrocinnolinone derivatives: Studied for their potential in treating neurological disorders.
Properties
Molecular Formula |
C16H18N4O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H18N4O4S/c1-2-24-15(23)12-9-25-16(17-12)18-13(21)8-20-14(22)7-10-5-3-4-6-11(10)19-20/h7,9H,2-6,8H2,1H3,(H,17,18,21) |
InChI Key |
ZQFWQJNSCRBYNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Origin of Product |
United States |
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